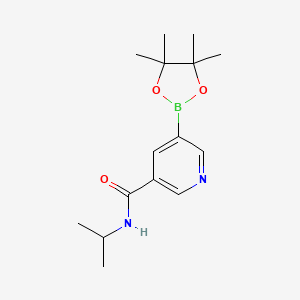

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Übersicht

Beschreibung

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves the reaction of nicotinamide derivatives with boronic acid reagents. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction is often carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form different boron-containing species.

Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized nicotinamide derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique structure that includes a nicotinamide moiety linked to a dioxaborolane group. This structural configuration is significant for its biological activity and potential therapeutic applications.

Molecular Formula : C₁₄H₂₃BN₂O₂

Molecular Weight : 262.16 g/mol

CAS Number : 1218791-46-8

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, in cancer treatment. These compounds have shown promising results against various cancer cell lines.

- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and proliferation. For instance, it has been suggested that similar compounds can act on the PI3K/Akt pathway, which is crucial for cancer cell survival and metabolism .

Antifungal Properties

The compound has demonstrated antifungal activity against strains of Candida albicans, which is particularly relevant given the rising incidence of antifungal resistance. In laboratory settings, derivatives have shown effective Minimum Inhibitory Concentrations (MICs) against resistant strains .

Immunomodulatory Effects

Research indicates that compounds with similar structures can modulate immune responses. This could be particularly beneficial in conditions requiring immunosuppression or in autoimmune diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Dioxaborolane : The initial step often includes the synthesis of the dioxaborolane framework through reactions involving boronic acids.

- Coupling Reactions : The nicotinamide moiety is introduced via coupling reactions such as Suzuki-Miyaura coupling or other cross-coupling methods which are essential for constructing complex organic molecules .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of several pyrimidine derivatives in vitro. It was found that this compound exhibited a significant reduction in cell viability across multiple cancer cell lines compared to standard chemotherapeutics .

Case Study 2: Antifungal Activity

In another study focused on antifungal activity against Candida species, the compound demonstrated MIC values significantly lower than those of conventional antifungals like Fluconazole .

Wirkmechanismus

The mechanism by which N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and binding studies. The compound can also participate in catalytic cycles, where it facilitates the formation or breaking of chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with an isopropoxy group instead of a nicotinamide moiety.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the nicotinamide group, making it less versatile in biological applications.

Uniqueness

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is unique due to its combination of a boron-containing dioxaborolane ring and a nicotinamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both chemical and biological research.

Biologische Aktivität

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS Number: 1282518-60-8) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its properties, synthesis, and biological activity based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H21BN2O2

- Molecular Weight : 236.12 g/mol

- IUPAC Name : 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1282518-60-8 |

| Molecular Weight | 236.12 g/mol |

| Purity | ≥97% |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound involves several steps including the formation of the dioxaborolane moiety and subsequent coupling with nicotinamide derivatives. Specific synthetic routes have been documented in literature focusing on optimizing yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Some derivatives have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

- Antifungal Activity : Compounds in this class have demonstrated potent antifungal activities against various strains of Candida, with MIC values lower than those of standard treatments like Fluconazole .

Anticancer Properties

The biological activity of this compound also extends to anticancer effects. It has been tested against several cancer cell lines where it exhibited:

- Cytotoxicity : In vitro studies revealed that certain analogs had cytotoxic effects on cancer cells with IC50 values in the micromolar range.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. Key findings include:

- Bioavailability : Preliminary data suggest favorable oral bioavailability profiles.

Case Studies

Several case studies have highlighted the utility of this compound in therapeutic applications:

- A study demonstrated its effectiveness in treating infections caused by resistant bacterial strains when used in combination therapies.

- Other investigations focused on its role as a potential lead compound in drug discovery for antifungal agents.

Eigenschaften

IUPAC Name |

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O3/c1-10(2)18-13(19)11-7-12(9-17-8-11)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTCIBMEMCRMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301125038 | |

| Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-50-9 | |

| Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.